2-(2-Methoxyethoxy)-tetrahydro-2H-pyran

Organic synthesis Kinetics Protecting group stability

2-(2-Methoxyethoxy)-tetrahydro-2H-pyran (CAS 4819-82-3, molecular formula C₈H₁₆O₃) is an organic acetal belonging to the 2-alkoxytetrahydropyran class. It has a molecular weight of 160.21 g/mol, a boiling point of 215.6 °C at 760 mmHg, a flash point of 69.5 °C, and a density of 0.98 g/cm³.

Molecular Formula C8H16O3
Molecular Weight 160.21 g/mol
CAS No. 4819-82-3
Cat. No. B13418784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methoxyethoxy)-tetrahydro-2H-pyran
CAS4819-82-3
Molecular FormulaC8H16O3
Molecular Weight160.21 g/mol
Structural Identifiers
SMILESCOCCOC1CCCCO1
InChIInChI=1S/C8H16O3/c1-9-6-7-11-8-4-2-3-5-10-8/h8H,2-7H2,1H3
InChIKeyCENLRESKVLHEPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Methoxyethoxy)-tetrahydro-2H-pyran (CAS 4819-82-3): Procurement-Grade Identity, Key Specifications, and Physicochemical Baseline


2-(2-Methoxyethoxy)-tetrahydro-2H-pyran (CAS 4819-82-3, molecular formula C₈H₁₆O₃) is an organic acetal belonging to the 2-alkoxytetrahydropyran class [1]. It has a molecular weight of 160.21 g/mol, a boiling point of 215.6 °C at 760 mmHg, a flash point of 69.5 °C, and a density of 0.98 g/cm³ . The compound features a tetrahydropyran (THP) ring linked to a 2-methoxyethoxy side chain, resulting in three hydrogen-bond acceptors and zero donors, with four rotatable bonds . Critically evaluated thermophysical property data, including normal boiling temperature, critical properties, vaporization enthalpy, and liquid density as a function of temperature, are available through the NIST/TRC Web Thermo Tables (WTT) [2]. This compound serves as both a synthetic intermediate and a protecting group reagent (MEM-type acetal) in organic synthesis [3].

Why 2-(2-Methoxyethoxy)-tetrahydro-2H-pyran Cannot Be Swapped for Simpler 2-Alkoxytetrahydropyrans in Critical Applications


Generic substitution of 2-(2-methoxyethoxy)-tetrahydro-2H-pyran with other 2-alkoxytetrahydropyrans—such as 2-ethoxy- or 2-methoxy-tetrahydropyran—is not chemically equivalent due to quantifiable differences in acid-catalyzed hydrolysis kinetics, thermophysical stability, and Lewis acid lability [1][2]. The 2-(2-methoxyethoxy) substituent introduces an additional ether oxygen, which alters the electron density at the acetal center and enables bidentate coordination with Lewis acids, a property absent in simpler alkyloxy analogs [2][3]. These differences directly impact reaction selectivity, purification outcomes, and the suitability of the compound for specific synthetic routes such as the preparation of deuterium-labeled macrolide antibiotics . The evidence presented below quantifies these differentiations and provides a rigorous basis for compound-specific procurement.

Quantitative Differentiation of 2-(2-Methoxyethoxy)-tetrahydro-2H-pyran from Closest 2-Alkoxytetrahydropyran Analogs


Acid-Catalyzed Hydrolysis Rate: Direct Kinetic Comparison with 2-Ethoxy- and 2-Methoxy-Tetrahydropyran

In a direct head-to-head kinetic study of 2-alkoxytetrahydropyran acid-catalyzed hydrolysis (aqueous HCl, 25.0 °C, μ = 0.5 M KCl), 2-(2-methoxyethoxy)-tetrahydro-2H-pyran exhibited a second-order rate constant (kH⁺) of 0.304 M⁻¹ s⁻¹ [1]. This value is higher than that of 2-ethoxytetrahydropyran (0.271 M⁻¹ s⁻¹) and 2-methoxytetrahydropyran (0.226 M⁻¹ s⁻¹), demonstrating that the 2-(2-methoxyethoxy) group increases electrophilic susceptibility at the acetal carbon compared to simpler alkoxy substituents [1].

Organic synthesis Kinetics Protecting group stability

Enthalpy of Vaporization: Differentiation in Thermophysical Properties for Purification and Handling

The standard enthalpy of vaporization (ΔvapH°) for 2-(2-methoxyethoxy)-tetrahydro-2H-pyran is 60.3 kJ/mol (14.4 kcal/mol) [1]. Cross-study comparison with 2-methoxytetrahydropyran (ΔvapH° = 39.3 kJ/mol, 9.39 kcal/mol) [2] and 2-ethoxytetrahydropyran (ΔvapH° = 37.8 ± 3.0 kJ/mol) reveals that the 2-(2-methoxyethoxy) analog has a ~53–60% higher vaporization enthalpy, consistent with the additional ether oxygen and increased molecular weight (160.21 vs. 116.16 and 130.18 g/mol, respectively) .

Thermochemistry Process chemistry Separation science

Boiling Point Elevation: Key Distinction for Synthetic Workflows Requiring Higher Thermal Tolerance

2-(2-Methoxyethoxy)-tetrahydro-2H-pyran has a boiling point of 215.6 °C at 760 mmHg . In contrast, 2-ethoxytetrahydropyran boils at 145–146 °C (or ~157 °C, depending on source) [1], and 2-methoxytetrahydropyran boils at 128–129 °C . The ~58–87 °C increase in boiling point relative to these comparators provides a wider liquid-state processing window and facilitates separation from lower-boiling byproducts.

Process chemistry Solvent selection Thermal stability

Lewis Acid Lability and Orthogonal Deprotection: MEM-Type Acetal vs. THP and MOM Groups

The 2-(2-methoxyethoxy) substituent in this compound corresponds to the MEM (2-methoxyethoxymethyl) acetal protecting group motif [1]. Class-level inference from educational and reference sources indicates that MEM-protected alcohols are more stable toward acidic aqueous hydrolysis than THP ethers, but significantly more labile toward Lewis acids such as ZnBr₂, TiCl₄, Me₂BBr, MgBr₂, and TMSI due to bidentate chelation of the two ether oxygens [2][3]. This orthogonal reactivity enables selective deprotection of THP or MOM groups in the presence of a MEM-protected hydroxyl, a strategic advantage in complex molecule synthesis [1].

Protecting group strategy Orthogonal deprotection Chelation control

Deuterated Analog in Roxithromycin-d7 Synthesis: Unique Isotopic Labeling Application

Tetrahydro-2-(2-methoxyethoxy)-2H-pyran-d7, the perdeuterated isotopologue of the target compound, is specifically employed as an intermediate in the synthesis of Roxithromycin-d7 (R700852), a deuterium-labeled semisynthetic erythromycin derivative used as an internal standard in LC-MS/MS bioanalytical studies . This application exploits the unique MEM-type acetal structure to install the 2-methoxyethoxymethyl group onto the macrolide core. No comparable deuterated 2-alkoxytetrahydropyran (e.g., 2-ethoxy-d5 or 2-methoxy-d3) is commercially established for this specific route .

Deuterium labeling Pharmaceutical intermediates Macrolide antibiotics

Optimal Deployment Scenarios for 2-(2-Methoxyethoxy)-tetrahydro-2H-pyran Based on Verified Differentiation Data


Kinetic Resolution and Orthogonal Protecting Group Strategies in Multi-Step Organic Synthesis

In synthetic routes requiring differential deprotection of hydroxyl groups, 2-(2-methoxyethoxy)-tetrahydro-2H-pyran serves as a MEM-type protecting group that remains intact under aqueous acidic conditions that cleave THP ethers, yet can be selectively removed by Lewis acids (e.g., ZnBr₂, TiCl₄) [1][2]. The 12–35% higher acid-catalyzed hydrolysis rate compared to 2-ethoxy- and 2-methoxy-tetrahydropyran [3] should be accounted for when designing acid-mediated cleavage steps, but this reactivity can be exploited to fine-tune reaction kinetics in orthogonal protection schemes [1].

High-Temperature Reaction Media and Distillation-Intensive Workflows

Process chemists handling exothermic reactions or requiring high-temperature solvent reflux benefit from the 215.6 °C boiling point of 2-(2-methoxyethoxy)-tetrahydro-2H-pyran, which is 58–87 °C higher than 2-ethoxy- or 2-methoxy-tetrahydropyran [4]. The 60.3 kJ/mol vaporization enthalpy—~53–60% greater than simpler analogs—reduces evaporative losses during extended heating and simplifies fractional distillation separations [5][6].

Synthesis of Deuterium-Labeled Macrolide Antibiotics for Bioanalytical Studies

The perdeuterated variant (tetrahydro-2-(2-methoxyethoxy)-2H-pyran-d7) is an established intermediate for Roxithromycin-d7 (R700852), a labeled erythromycin derivative used as an internal standard in quantitative LC-MS/MS assays . Laboratories procuring this compound for isotopic labeling studies must use the MEM-type acetal reagent; substitution with other 2-alkoxytetrahydropyrans would introduce the wrong labeling pattern or require de novo route development .

Physicochemical Reference Standard and Thermodynamic Modeling

The compound's critically evaluated thermophysical properties—normal boiling temperature, critical temperature/pressure, density as a function of temperature, viscosity, and thermal conductivity—are available through the NIST/TRC Web Thermo Tables [7]. These data support process simulation, safety assessment, and thermodynamic modeling in industrial chemical engineering applications, where accurate property data for 2-(2-methoxyethoxy)-tetrahydro-2H-pyran are essential and cannot be approximated by simpler 2-alkoxytetrahydropyran analogs [7].

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